5-Tert-butyl-2-nitrophenol

Description

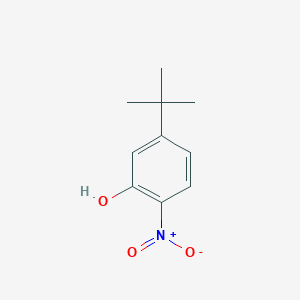

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)7-4-5-8(11(13)14)9(12)6-7/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVUUPPMBGPBRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474752 | |

| Record name | Phenol, 5-(1,1-dimethylethyl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5651-77-4 | |

| Record name | Phenol, 5-(1,1-dimethylethyl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5651-77-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Direct Synthetic Approaches to 5-Tert-butyl-2-nitrophenol

The most common and direct routes to synthesize this compound involve the regioselective nitration of tert-butylphenols or the alkylation of nitrophenols. These approaches are favored for their efficiency and are guided by the directing effects of the hydroxyl and tert-butyl groups already present on the aromatic ring.

Regioselective Nitration of Tert-butylphenols

The introduction of a nitro group onto a tert-butylphenol molecule is a classic example of an electrophilic aromatic substitution reaction. The success of this synthesis hinges on controlling the position at which the nitro group attaches to the benzene (B151609) ring, a concept known as regioselectivity.

The hydroxyl (-OH) group of phenol (B47542) is a powerful activating and ortho-, para-directing group. libretexts.orgchemistrystudent.com This means it increases the reactivity of the benzene ring towards electrophiles and directs incoming groups to the positions adjacent (ortho) or opposite (para) to it. libretexts.orgchemistrystudent.com This is due to the donation of a lone pair of electrons from the oxygen atom into the delocalized π-system of the ring, which increases the electron density at these positions. chemistrystudent.com

The tert-butyl group, being an alkyl group, is also an activating, ortho-, para-director, but its influence is weaker than the hydroxyl group. alfredstate.edu It exerts its directing effect through an inductive effect, where it donates electron density to the ring. alfredstate.edu When both groups are present on the ring, the powerful directing effect of the hydroxyl group dominates. nih.gov In the case of 4-tert-butylphenol, the para position is already occupied by the bulky tert-butyl group. alfredstate.edu Therefore, nitration is directed to the ortho position relative to the hydroxyl group, leading to the formation of this compound. alfredstate.edu The steric hindrance from the bulky tert-butyl group also favors substitution at the less hindered ortho position. alfredstate.edu

The choice of nitrating agent and reaction conditions is crucial to achieve high yields and selectivity while minimizing side reactions, such as over-nitration or oxidation of the phenol. libretexts.org

Common Nitrating Agents and Conditions:

| Nitrating Agent | Conditions | Observations |

| Dilute Nitric Acid | Room temperature | Can lead to modest yields and significant oxidative decomposition into tarry materials. libretexts.org |

| Concentrated Nitric Acid | 5-20°C in a solvent like acetic acid | A common laboratory and industrial method. google.com |

| tert-Butyl Nitrite (B80452) (t-BuONO) | Room temperature in THF | Offers high chemoselectivity for phenols, yielding primarily mononitro derivatives with tert-butanol (B103910) as a byproduct. nih.gov |

| Ammonium (B1175870) Nitrate (B79036) (NH4NO3) / Potassium Hydrogen Sulfate (B86663) (KHSO4) | Reflux in acetonitrile (B52724) | A regioselective method for ortho-nitration of phenols. dergipark.org.tr |

This table provides a summary of common nitrating agents and their typical reaction conditions for the nitration of phenols.

One patented method describes the nitration of p-tert-butylphenol with concentrated nitric acid (69% by mass) at a temperature of 5-20°C in a solvent such as ethanol, isopropanol, or acetic acid. google.com The molar ratio of p-tert-butylphenol to nitric acid is maintained at 1:1 to 1:1.1, and the reaction is typically run for 3-4 hours. google.com Another approach utilizes tert-butyl nitrite in tetrahydrofuran (B95107) (THF), which has been shown to be a safe and highly selective method for the mononitration of phenols. nih.gov This reaction proceeds through the formation of an O-nitrosyl intermediate prior to C-nitration. nih.gov

Alkylation Reactions in Nitrophenol Synthesis

An alternative synthetic strategy involves introducing the tert-butyl group onto a nitrophenol precursor. This is typically achieved through Friedel-Crafts alkylation reactions.

The Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to aromatic rings using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). berkeley.educerritos.edu The reaction proceeds by generating a carbocation from an alkyl halide or an alcohol, which then acts as the electrophile and attacks the electron-rich aromatic ring. cerritos.edu

In the context of synthesizing this compound, this would involve the alkylation of 2-nitrophenol (B165410). However, the nitro group is a strong deactivating group, which makes the aromatic ring less nucleophilic and therefore less reactive towards Friedel-Crafts alkylation. This can present a significant challenge.

A more common approach is the alkylation of phenol itself, followed by nitration. The alkylation of phenol with tert-butanol in the presence of an acid catalyst, such as sulfuric acid, is a well-established method to produce 4-tert-butylphenol. scientificupdate.comwikipedia.org This reaction can be optimized using various conditions. scientificupdate.com For instance, a system using concentrated sulfuric acid and urea (B33335) with tert-butanol has been reported for the monoalkylation of phenols. scientificupdate.com

Another method involves the use of a dual Brønsted/Lewis acid catalyst system, such as iron(III) chloride and an acid like TFA or HCl, for the tert-butylation of phenols using di-tert-butylperoxide or tert-butanol. chemrxiv.org This approach allows for the site-selective alkylation of electron-rich aromatic compounds. chemrxiv.org

A patent describes a process for preparing 2,4-di-tert-butyl-5-aminophenol where N-(3-hydroxyphenyl)acetamide is reacted with tert-butanol in the presence of concentrated sulfuric acid to introduce the tert-butyl groups. google.com This highlights the utility of tert-butanol systems in the alkylation of phenol derivatives.

Multi-step Synthetic Sequences and Intermediate Functionalization

The construction of the this compound molecule involves the strategic placement of two distinct functional groups—a tert-butyl group and a nitro group—onto a phenol backbone. This is typically accomplished through multi-step sequences where the order of functionalization is critical.

Preparation via Halogenated Phenol Intermediates

The synthesis of this compound commencing from halogenated phenol intermediates is not a prominently documented route in scientific literature. Theoretical pathways could be envisioned, such as the nitration of a halogenated p-tert-butylphenol followed by dehalogenation, or the tert-butylation of a halogenated o-nitrophenol. However, these routes may present significant challenges. For instance, the deactivating effect of the halogen and nitro groups could impede subsequent electrophilic substitution reactions, and the conditions required for dehalogenation might affect the other functional groups present on the aromatic ring. Research into the reactivity of related compounds, such as the attempted aminomethylation of 2-bromo-5-tert-butylphenol which did not proceed, suggests that substituted halogenated phenols can be unreactive under certain conditions.

Sequential Introduction of Nitro and Tert-butyl Moieties

The more conventional and well-established methods for synthesizing this compound involve the sequential addition of the tert-butyl and nitro groups to the phenol ring. The order of these additions is a crucial factor in directing the regiochemistry of the final product.

Route A: Alkylation followed by Nitration: The most common and direct synthesis begins with p-tert-butylphenol as the precursor. In this sequence, the bulky tert-butyl group is first introduced onto the phenol ring, primarily at the para position due to steric hindrance, yielding p-tert-butylphenol. This intermediate is then subjected to nitration. The hydroxyl (-OH) group is a strong activating group and, along with the tert-butyl group, directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to the hydroxyl group. Since the para position is already occupied by the tert-butyl group, nitration occurs selectively at one of the ortho positions. A patented method describes the reaction of p-tert-butylphenol with concentrated nitric acid in a suitable solvent at controlled temperatures of 5-20°C for 3-4 hours to produce this compound (also known as o-nitro-p-tert-butylphenol). researchgate.net

Route B: Nitration followed by Alkylation: An alternative sequence would involve nitrating phenol first to produce o-nitrophenol, followed by the introduction of the tert-butyl group. However, this route is generally considered less feasible. The Friedel-Crafts alkylation reaction, the standard method for introducing an alkyl group, is known to be largely ineffective on aromatic rings that are strongly deactivated by electron-withdrawing groups, such as the nitro group (-NO₂). masterorganicchemistry.comlibretexts.org The presence of the nitro group reduces the nucleophilicity of the aromatic ring, making it less susceptible to attack by the carbocation electrophile generated in the Friedel-Crafts reaction. Therefore, attempting to directly tert-butylate o-nitrophenol under typical Friedel-Crafts conditions is unlikely to be successful.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to develop processes that are more efficient, produce less waste, and use less hazardous substances.

Economical Synthesis through Controlled Physical Parameters

Significant improvements in the economic and environmental profile of nitrophenol synthesis can be achieved by carefully controlling key physical parameters of the reaction, thereby avoiding the need for complex and costly catalysts or reagents. Research has demonstrated that for the nitration of phenols, parameters such as nitric acid concentration, reaction temperature, and reaction time are critical in determining the yield and isomeric selectivity.

One study found that by reacting phenol with 32.5% nitric acid at a controlled temperature of 20°C (±2°C) for just one hour, an optimal yield of 91% for mononitrophenols could be achieved. lookchem.com This process showed high selectivity for the ortho-isomer (77%) over the para-isomer (14%). lookchem.com This approach highlights an economical pathway that minimizes the use of highly concentrated acids and reduces reaction times, leading to lower energy consumption and a more favorable safety profile.

Below is an interactive data table summarizing the effects of varying reaction parameters on product yield, based on findings for general phenol nitration. lookchem.com

Effect of Reaction Conditions on Nitrophenol Yield

| Experiment | Nitric Acid Conc. (%) | Temperature (°C) | o/p-Nitrophenol Yield (%) |

|---|---|---|---|

| 1 | 65 | 40 | 35 |

| 2 | 65 | 30 | 43 |

| 3 | 65 | 20 | 51 |

| 4 | 50 | 40 | 42 |

| 5 | 50 | 30 | 59 |

| 6 | 50 | 20 | 65 |

| 7 | 40 | 40 | 54 |

| 8 | 40 | 30 | 66 |

| 9 | 40 | 20 | 72 |

Exploration of Alternative Nitrating Agents and Catalysts

The exploration of alternative nitrating agents is a key area of green chemistry research, aiming to replace traditional, harsh reagents like concentrated nitric acid mixed with sulfuric acid. For the nitration of phenols, several milder and more selective alternatives have been investigated.

Tert-butyl nitrite (TBN) has emerged as a particularly promising reagent. It is noted for its high chemoselectivity for phenols, producing mononitro derivatives preferentially even in the presence of other sensitive functional groups. chemrxiv.org The reaction with TBN is proposed to proceed through the formation of an O-nitrosyl intermediate, followed by homolysis and oxidation. chemrxiv.org A significant advantage of TBN is that its main byproduct is tert-butanol, a relatively benign and volatile organic solvent. chemrxiv.org Research into solvent-free nitration processes using TBN further underscores its potential as a green reagent, minimizing waste streams. sigmaaldrich.com

Other innovative nitrating systems have also been reported, including:

Triflyl nitrate (TfONO₂) : An effective agent for nitrating a range of substrates.

Ionic Liquids : Formulations like 1,3-disulfonic acid imidazolium (B1220033) nitrate {[Dsim]NO₃} can act as both solvent and nitrating agent, often under mild, catalyst-free conditions.

Clay-supported copper nitrate (Claycop) : An inexpensive and mild reagent system for nitrating various aromatic compounds.

The table below provides an overview of some alternative nitrating agents applicable to phenolic compounds.

Alternative Nitrating Agents and Systems

| Reagent/System | Key Features | Reference |

|---|---|---|

| tert-Butyl Nitrite (TBN) | Safe, chemoselective for phenols, yields tert-butanol as byproduct. | chemrxiv.org |

| Triflyl Nitrate (TfONO₂) | Effective nitrating agent for various unsaturated substrates. | |

| Ionic Liquid {[Dsim]NO₃} | Acts as both solvent and nitrating agent; mild, catalyst-free conditions. |

Reaction Optimization and Process Control

Optimizing the synthesis of this compound involves fine-tuning reaction conditions to maximize yield and purity while ensuring process safety and scalability. Process control is essential for achieving consistent results, particularly in an industrial setting.

Key parameters that are typically optimized include:

Temperature: As demonstrated, lower temperatures (e.g., 5-20°C) are often preferred for the nitration of p-tert-butylphenol to control the reaction rate, minimize byproduct formation, and ensure safety. researchgate.net

Molar Ratios: A slight excess of the nitrating agent is common, but precise control is necessary. For the nitration of p-tert-butylphenol, a molar ratio of p-tert-butylphenol to concentrated nitric acid of 1:1 to 1:1.1 is recommended to ensure efficient conversion without promoting dinitration. researchgate.net

Solvent Choice: The solvent can influence reaction rate and selectivity. Solvents like ethanol, isopropanol, and ethyl acetate (B1210297) have been successfully used in the nitration of p-tert-butylphenol. researchgate.net In some cases, using acetic anhydride (B1165640) as a solvent has also been reported. researchgate.net

Reaction Time: The duration of the reaction is optimized to allow for complete conversion of the starting material while preventing the formation of degradation products. Reaction times of 3-4 hours are typical for the nitration step. researchgate.net

Purification: Post-reaction workup often involves distillation (including steam distillation) to remove the solvent and purify the final product. researchgate.net

In more complex syntheses, process control can also involve the use of protecting groups. For instance, in the synthesis of related compounds, the phenolic hydroxyl group may be protected before nitration to prevent side reactions and then deprotected in a subsequent step. This strategy allows for greater control over the regioselectivity of the nitration reaction.

Kinetic Studies for Yield and Selectivity Enhancement

Kinetic control is fundamental to the efficient synthesis of this compound, which is typically prepared by the nitration of p-tert-butylphenol. The primary challenge in the nitration of phenols is achieving regioselectivity, as the activating hydroxyl group directs substitution to both the ortho and para positions. Since the para position is already occupied by the tert-butyl group in the precursor, the main competition arises between nitration at the ortho position (to form the desired this compound) and other side reactions.

Research into the nitration of substituted phenols has highlighted strategies to enhance ortho-selectivity. One approach involves the use of phase-transfer catalysts. Studies have shown that catalysts like tetra-butylammonium bromide (TBAB) can be highly effective in improving the yield of o-nitrophenol, achieving selectivities as high as 90-97% in some systems. pjsir.org This methodology offers a promising avenue for improving the regioselectivity in the synthesis of this compound.

Furthermore, the choice of nitrating agent is crucial. While traditional methods often employ a mixture of nitric and sulfuric acids, alternative reagents are being explored for milder and more selective reactions. pjsir.orggoogle.com For instance, tert-butyl nitrite has been identified as a safe and chemoselective nitrating agent that preferentially yields mononitro derivatives of phenolic substrates. nih.govnih.gov Mechanistic studies suggest the reaction proceeds through the formation of an O-nitrosyl intermediate, followed by C-nitration via homolysis and oxidation. nih.govnih.gov This alternative pathway can minimize the harsh conditions that often lead to byproducts.

Challenges in selectivity also include the potential for dealkylation or the formation of dinitrated products. For example, the nitration of certain di-tert-butyl phenols with nitric and acetic acids has been shown to cause dealkylation, resulting in the formation of compounds like 2-tert-butyl-4,6-dinitrophenol. google.com Similarly, the nitration of 3,5-di-tert-butylphenol (B75145) can lead to a mixture of products, including dinitrated compounds. cdnsciencepub.com These findings underscore the importance of carefully controlled kinetic conditions to favor the desired monosubstitution pathway.

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 5-tert-butyl-2-nitrophenol, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, have been employed to confirm its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound provides information about the different types of protons and their neighboring environments within the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm).

A notable feature in the ¹H NMR spectrum is the singlet corresponding to the nine equivalent protons of the tert-butyl group. nih.gov The aromatic protons exhibit distinct signals, often as doublets or doublet of doublets, due to coupling with adjacent protons on the benzene (B151609) ring. The phenolic hydroxyl proton usually appears as a broad singlet, and its chemical shift can be concentration-dependent.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.5 | s | 1H | Phenolic -OH |

| 8.06 | d | 1H | Aromatic H |

| 7.64 | d | 1H | Aromatic H |

| 7.09 | dd | 1H | Aromatic H |

s = singlet, d = doublet, dd = doublet of doublets

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal.

The spectrum shows signals for the aromatic carbons, with the carbons attached to the hydroxyl and nitro groups having characteristic chemical shifts. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups also show distinct resonances. nih.gov

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 156.5 | C-OH |

| 147.2 | C-NO₂ |

| 146.2 | Aromatic C |

| 127.2 | Aromatic C-H |

| 116.3 | Aromatic C-H |

| 109.2 | Aromatic C-H |

| 35.7 | Quaternary C of tert-butyl |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Signal Assignment and Connectivity

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

HSQC experiments correlate directly bonded proton and carbon atoms. For this compound, this would show correlations between the aromatic protons and their attached carbons, as well as the tert-butyl protons and their corresponding carbons.

HMBC experiments, on the other hand, reveal long-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the positions of the substituents on the aromatic ring by observing correlations between the tert-butyl protons and the aromatic carbons, and between the aromatic protons and the carbons bearing the functional groups. For instance, correlations between the protons of the tert-butyl group and the aromatic ring carbons can confirm the attachment point of this bulky group. sfu.caacs.orgmdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups.

A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The presence of the nitro group (NO₂) is confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. Aromatic C-H and C=C stretching vibrations, as well as the C-O stretching of the phenol (B47542), are also observed in the spectrum. researchgate.netresearchgate.net

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H stretch | Phenolic hydroxyl |

| ~1520 | Asymmetric NO₂ stretch | Nitro |

| ~1350 | Symmetric NO₂ stretch | Nitro |

| 3000-3100 | C-H stretch | Aromatic |

| 1600-1450 | C=C stretch | Aromatic ring |

Raman Spectroscopy (FT-Raman) for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching of the nitro group and the breathing modes of the aromatic ring are often prominent. The C-H vibrations of the tert-butyl group and the aromatic ring are also observable. researchgate.netresearchgate.net

Table 4: Key FT-Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1350 | Symmetric NO₂ stretch | Nitro |

| ~1600 | Ring breathing | Aromatic ring |

| 2800-3000 | C-H stretch | tert-butyl |

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of this compound. Various MS methods provide complementary information regarding its molecular formula, purity, and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of a molecule, which in turn allows for the confident validation of its elemental composition. For this compound, HRMS provides an experimental mass measurement with high accuracy (typically to within a few parts per million), which can be compared against the theoretical exact mass calculated from its molecular formula, C₁₀H₁₃NO₃. Techniques such as high-resolution electrospray ionization (HR-ESI) are commonly utilized for this purpose. rsc.org The close correlation between the measured and theoretical mass confirms the compound's identity and elemental formula. mdpi.com

Table 1: HRMS Data for Molecular Formula Validation

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₃ |

| Theoretical Exact Mass | 195.08954 Da |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Fragment Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate this compound from any potential impurities and to analyze its structure through electron impact (EI) ionization and subsequent fragmentation. The gas chromatograph separates volatile compounds, and the mass spectrometer detects and fragments the eluted compound, generating a unique mass spectrum that serves as a molecular fingerprint.

In the analysis of nitrophenols, derivatization may sometimes be employed to improve chromatographic behavior, although direct analysis is also common. researchgate.netresearchgate.net The mass spectrum of this compound would show a molecular ion (M⁺) peak corresponding to its molecular weight. The most characteristic fragmentation pathway involves the cleavage of the bulky tert-butyl group.

Key expected fragments include:

Molecular Ion (M⁺): The peak corresponding to the intact molecule.

[M-57]⁺: A prominent peak resulting from the loss of the tert-butyl radical (•C(CH₃)₃), which is a common and favored fragmentation for tert-butyl substituted aromatic compounds. researchgate.net

[M-46]⁺: A fragment resulting from the loss of the nitro group (•NO₂).

Table 2: Predicted GC-MS Fragmentation Data

| Fragment | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| [C₁₀H₁₃NO₃]⁺ | 195 | Molecular Ion (M⁺) |

| [C₆H₅NO₃]⁺ | 139 | Loss of tert-butyl group ([M-56]⁺, after H rearrangement) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like phenols, often in conjunction with liquid chromatography (LC). nih.gov For this compound, analysis is typically performed in the negative ion mode, as the phenolic proton is acidic and easily lost.

In this mode, the compound is deprotonated to form the [M-H]⁻ ion. The resulting mass spectrum is generally simple, dominated by a single peak corresponding to the deprotonated molecule. This makes ESI-MS an excellent tool for confirming molecular weight and for quantitative analysis in complex mixtures. nih.gov

Table 3: Expected ESI-MS Data

| Ionization Mode | Expected Ion | m/z (Mass-to-Charge Ratio) |

|---|

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction for Crystal and Molecular Structure Determination

As of this writing, a search of publicly available crystallographic databases has not yielded a reported single-crystal structure for this compound. If such data were available, it would provide definitive confirmation of the substitution pattern on the benzene ring and reveal the precise geometry of the functional groups.

Analysis of Intermolecular and Intramolecular Interactions in the Solid State

Although a crystal structure is not available, the molecular structure of this compound allows for the prediction of key intermolecular and intramolecular interactions that would govern its packing in the solid state.

Intramolecular Interactions: A significant feature of 2-nitrophenol (B165410) derivatives is the potential for a strong intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and an oxygen atom of the adjacent nitro group. This interaction forms a stable six-membered pseudo-ring, which would lead to a planar arrangement of the O-H···O-N-C-C moiety and influence the chemical and physical properties of the molecule.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Molecular Geometry

The arrangement of electrons and the three-dimensional shape of 5-tert-butyl-2-nitrophenol are intricately linked. Computational models have been instrumental in elucidating these features at the atomic level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the ground state properties of molecular systems with a high degree of accuracy. For this compound, DFT calculations, often utilizing basis sets such as 6-311++G(d,p), are employed to determine its optimized geometry, electronic energy, and other key parameters. These calculations consistently reveal a planar aromatic ring, a characteristic feature of phenolic compounds.

The optimized geometric parameters, including bond lengths and angles, provide a quantitative description of the molecule's structure. For instance, the C-O bond length of the hydroxyl group and the C-N bond length of the nitro group are of particular interest as they are influenced by the electronic interplay between these substituents and the benzene (B151609) ring.

| Parameter | Calculated Value (Exemplary) |

| C-O Bond Length | ~1.35 Å |

| O-H Bond Length | ~0.97 Å |

| C-N Bond Length | ~1.45 Å |

| N-O Bond Lengths | ~1.23 Å |

| C-C (aromatic) | ~1.39 - 1.41 Å |

| C-C (tert-butyl) | ~1.54 Å |

| Note: These are representative values and can vary slightly depending on the specific DFT functional and basis set used in the calculation. |

Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals - FMOs)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. For this compound, the HOMO is typically localized on the phenol (B47542) ring and the oxygen atom of the hydroxyl group, indicating its electron-donating nature. Conversely, the LUMO is predominantly centered on the nitro group, highlighting its electron-withdrawing character.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. A larger gap implies higher stability and lower reactivity. Computational studies provide precise values for these orbital energies, allowing for a quantitative assessment of the molecule's electronic properties.

| Molecular Orbital | Energy (eV) - Exemplary | Primary Localization |

| HOMO | ~ -6.5 | Phenolic ring, -OH group |

| LUMO | ~ -2.0 | -NO2 group |

| HOMO-LUMO Gap | ~ 4.5 | - |

Topological Analysis of Electron Density

The theory of Atoms in Molecules (AIM), a powerful method for analyzing electron density, has been applied to this compound to characterize the nature of its chemical bonds. This analysis involves locating bond critical points (BCPs) in the electron density and examining the properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ). For the covalent bonds within the molecule, the Laplacian of the electron density is typically negative, indicating a concentration of charge. Of particular interest is the analysis of the intramolecular hydrogen bond.

Conformational Analysis and Stability

The presence of the hydroxyl and nitro groups adjacent to each other on the benzene ring, along with the bulky tert-butyl group, gives rise to interesting conformational possibilities and stability considerations.

Prediction of Stable Conformations and Energy Barriers

Computational modeling allows for the exploration of the potential energy surface of this compound to identify its most stable conformations. The primary conformational flexibility arises from the orientation of the hydroxyl hydrogen and the rotation of the nitro group. The most stable conformer is consistently predicted to be the one where the hydroxyl group is oriented towards the nitro group, allowing for the formation of an intramolecular hydrogen bond.

Rotational barriers for the hydroxyl and nitro groups can also be calculated. These barriers provide insight into the rigidity of the molecule and the energetic cost of moving away from the most stable conformation. The rotation of the bulky tert-butyl group is generally considered to have a high energy barrier and is less flexible.

Influence of Intramolecular Hydrogen Bonding on Geometry and Stability

The intramolecular hydrogen bond between the hydroxyl hydrogen and one of the oxygen atoms of the nitro group is a dominant feature influencing the geometry and stability of this compound. This interaction significantly stabilizes the planar conformation of the molecule.

The presence of this hydrogen bond is confirmed by several computational indicators:

A short distance between the hydroxyl hydrogen and the nitro oxygen (typically around 1.8 - 2.0 Å).

A nearly linear arrangement of the O-H···O atoms.

A red-shift in the calculated vibrational frequency of the O-H bond stretch, which is a classic spectroscopic signature of hydrogen bonding.

The presence of a bond critical point between the hydrogen and oxygen atoms in the AIM analysis.

Spectroscopic Property Prediction

Computational methods allow for the a priori prediction of various spectra, which is invaluable for structural elucidation and understanding the molecule's interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. nih.gov Computational methods, particularly those based on Density Functional Theory (DFT), can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.gov The standard approach involves optimizing the molecular geometry of this compound using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), followed by a Gauge-Independent Atomic Orbital (GIAO) calculation of the NMR isotropic shielding constants. These are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Recent advancements have incorporated machine learning and deep learning algorithms to refine DFT-calculated shifts, significantly reducing the mean absolute error (MAE) between predicted and experimental values. nih.govnih.gov For this compound, one would expect distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the tert-butyl group. The chemical environment, influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and tert-butyl groups, dictates the specific shift values.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical, yet chemically reasonable, NMR chemical shift values for this compound, as would be predicted by DFT calculations. Specific values would vary based on the computational level of theory and solvent model used.

| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| Aromatic ¹H | H-3 | ~7.8 - 8.1 |

| H-4 | ~7.0 - 7.2 | |

| H-6 | ~7.4 - 7.6 | |

| Hydroxyl ¹H | OH | ~10.5 - 11.0 |

| Aliphatic ¹H | -C(CH₃)₃ | ~1.3 - 1.4 |

| Aromatic ¹³C | C-1 (C-OH) | ~150 - 155 |

| C-2 (C-NO₂) | ~135 - 140 | |

| C-3 | ~120 - 125 | |

| C-4 | ~128 - 132 | |

| C-5 (C-tBu) | ~145 - 150 | |

| C-6 | ~118 - 122 | |

| Aliphatic ¹³C | -C(CH₃)₃ | ~34 - 36 |

| -C(CH₃)₃ | ~30 - 32 |

Vibrational spectroscopy is crucial for identifying functional groups within a molecule. DFT calculations are highly effective for simulating Infrared (IR) and Raman spectra. longdom.orglongdom.org The process begins with a geometry optimization of the molecule to find its minimum energy structure. Subsequently, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic displacements. This yields the harmonic vibrational frequencies, IR intensities, and Raman activities. longdom.org

For this compound, key vibrational modes would include the O-H stretch, aromatic C-H stretches, the asymmetric and symmetric stretches of the NO₂ group, C-C ring vibrations, and the characteristic bending and stretching modes of the tert-butyl group. researchgate.netresearchgate.net Computational studies on the related 2-nitrophenol (B165410) have successfully assigned its experimental spectra by correlating them with DFT-calculated frequencies. longdom.orglongdom.org A similar approach for this compound would allow for a complete assignment of its vibrational modes.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound This table shows representative vibrational frequencies (in cm⁻¹) that would be expected from a DFT (e.g., B3LYP/6-311++G) calculation. These values are typically scaled by a factor (~0.96-0.98) to better match experimental data.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|---|

| O-H Stretch | Phenolic OH | ~3200 - 3300 (intramolecular H-bonded) | Strong | Weak |

| C-H Stretch | Aromatic | ~3050 - 3150 | Medium | Strong |

| C-H Stretch | tert-Butyl | ~2900 - 3000 | Strong | Strong |

| NO₂ Asymmetric Stretch | Nitro | ~1520 - 1560 | Very Strong | Medium |

| C=C Stretch | Aromatic Ring | ~1450 - 1600 | Medium-Strong | Medium |

| NO₂ Symmetric Stretch | Nitro | ~1340 - 1370 | Very Strong | Strong |

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis) of organic molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies correspond to the absorption maxima (λ_max), and their oscillator strengths relate to the intensity of the absorption bands.

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* and n→π* transitions involving the phenolic ring and the nitro group. Computational studies on 2-nitrophenol have shown that TD-DFT can accurately predict its absorption bands, including the charge-transfer band. longdom.orgresearchgate.net The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, calculated from the ground-state DFT results, provides an estimate of the optical band gap and is a key indicator of the molecule's electronic properties and reactivity. longdom.orglongdom.org

Table 3: Illustrative Predicted Electronic Properties for this compound This table presents sample data that would be obtained from TD-DFT calculations, showing predicted absorption wavelengths and the energies of frontier molecular orbitals.

| Parameter | Predicted Value |

|---|---|

| Predicted λ_max 1 (π→π) | ~340 - 360 nm |

| Predicted λ_max 2 (π→π) | ~270 - 290 nm |

| Predicted λ_max 3 (n→π*) | ~400 - 430 nm (low intensity) |

| HOMO Energy | ~ -6.5 to -7.0 eV |

| LUMO Energy | ~ -2.5 to -3.0 eV |

| HOMO-LUMO Gap (Optical Band Gap) | ~ 4.0 eV |

Reactivity and Reaction Mechanism Modeling

Computational chemistry is instrumental in understanding and predicting the chemical reactivity of molecules and in elucidating complex reaction pathways.

To predict the reactive sites of this compound, several computational tools are employed. The Molecular Electrostatic Potential (MEP) map is a particularly intuitive tool. It visualizes the charge distribution on the molecule's surface, with red regions (negative potential) indicating likely sites for electrophilic attack and blue regions (positive potential) indicating sites for nucleophilic attack. For this compound, the MEP would show a strong negative potential around the oxygen atoms of the nitro group and the phenolic oxygen, making them susceptible to electrophiles (e.g., protons). longdom.orgmdpi.com Positive potential would likely be concentrated around the hydroxyl hydrogen and the aromatic hydrogens.

Fukui functions are another, more quantitative, descriptor of reactivity derived from conceptual DFT. They identify which atoms in a molecule have the greatest tendency to accept or donate electrons. By calculating the Fukui functions for electrophilic (f⁺), nucleophilic (f⁻), and radical (f⁰) attack, one can pinpoint the most reactive sites with atomic precision.

Understanding how this compound participates in chemical reactions requires modeling the entire reaction coordinate, from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction pathway. Computational methods like the Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or eigenvector-following algorithms are used to find the TS geometry. researchgate.net

Once the TS is located, a frequency calculation is performed to confirm it is a true first-order saddle point (characterized by having exactly one imaginary frequency). This imaginary frequency corresponds to the vibrational mode that moves the molecule along the reaction coordinate towards the products. Intrinsic Reaction Coordinate (IRC) calculations can then be run to trace the minimum energy path from the transition state down to the reactants and products, confirming that the located TS connects the desired species. researchgate.net This type of analysis would be crucial, for example, in studying the oxidation mechanisms of this compound or its participation in protolytic reactions. researchgate.netchemrxiv.org

Calculation of Thermodynamic Activation Parameters

The study of chemical kinetics involves understanding the rates of chemical reactions and the factors that influence them. ncert.nic.in Thermodynamic activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), are crucial for elucidating reaction mechanisms. These parameters are derived from the temperature dependence of the rate constant, as described by the Eyring equation, which is a cornerstone of transition state theory.

The Gibbs free energy of activation represents the energy barrier that must be overcome for reactants to transform into products. The enthalpy of activation provides insight into the nature of bond breaking and bond forming in the transition state, while the entropy of activation reflects the degree of order in the transition state compared to the reactants.

Table 1: Key Thermodynamic Activation Parameters

| Parameter | Symbol | Description |

| Enthalpy of Activation | ΔH‡ | The change in enthalpy between the reactants and the transition state. |

| Entropy of Activation | ΔS‡ | The change in entropy between the reactants and the transition state. |

| Gibbs Free Energy of Activation | ΔG‡ | The change in Gibbs free energy between the reactants and the transition state; determines the reaction rate. |

These calculations would be essential to predict the reactivity of this compound in various chemical transformations.

Solvation Effects and Intermolecular Interactions

Modeling Solvent-Dependent Molecular Properties

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models are invaluable for predicting how solvent-dependent molecular properties of compounds like this compound change in different media. The solubility of nitrophenols, for example, is dependent on the solvent. While sparingly soluble in water, they are generally soluble in organic solvents such as ethanol, ether, and acetone. nih.govcdc.gov

The presence of the hydroxyl (-OH), nitro (-NO2), and tert-butyl groups in this compound dictates its interaction with solvent molecules. The hydroxyl and nitro groups can participate in hydrogen bonding, while the bulky, nonpolar tert-butyl group contributes to hydrophobic interactions. nih.gov This amphiphilic nature suggests that its solubility and spectroscopic properties would be highly sensitive to the polarity of the solvent.

In polar protic solvents, the solvent molecules can form hydrogen bonds with both the hydroxyl and nitro groups, potentially competing with the intramolecular hydrogen bond. In aprotic polar solvents, dipole-dipole interactions would be dominant. In nonpolar solvents, dispersion forces would be the primary mode of interaction. Modeling these interactions, often using implicit or explicit solvent models in quantum chemical calculations, allows for the prediction of properties such as UV-Vis absorption spectra, acidity (pKa), and reaction rates in different environments. For related compounds like 4-nitrophenol (B140041), it is known to be soluble in organic solvents like ethanol, methanol, and chloroform. researchgate.net

Analysis of Non-covalent Interactions (e.g., Hydrogen Bonding, Dispersion Forces)

Non-covalent interactions play a critical role in determining the structure, stability, and function of molecules. In this compound, the most significant non-covalent interaction is the intramolecular hydrogen bond between the hydroxyl group at position 2 and the adjacent nitro group. This type of interaction is well-documented in o-nitrophenol and its derivatives. acs.orgncert.nic.in This intramolecular hydrogen bond leads to a more compact, quasi-cyclic structure, which can influence the molecule's physical properties, such as its volatility. For example, o-nitrophenol is steam volatile due to this internal hydrogen bonding, which reduces intermolecular associations, unlike its para-isomer. ncert.nic.in

Theoretical methods such as Atoms in Molecules (AIM) theory and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions. Such analyses can reveal the balance between the stabilizing intramolecular hydrogen bond and the steric repulsion and dispersion forces introduced by the tert-butyl group, providing a deeper understanding of the molecule's conformational preferences and reactivity. Studies on related halophenols have also employed theoretical and spectroscopic methods to investigate the presence and strength of intramolecular hydrogen bonds. rsc.org

Chemical Reactivity and Mechanistic Pathways

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group, which significantly influences the electron density of the aromatic ring and plays a central role in the molecule's reactivity.

The most common reaction involving the nitro group is its reduction to an amino group (-NH₂), which transforms the nitrophenol into the corresponding aminophenol. This transformation is a cornerstone of synthetic chemistry, as aminophenols are valuable intermediates. The reduction of the nitro group in nitrophenols can be achieved using various methods, most notably catalytic hydrogenation.

In this process, hydrogen gas (H₂) is used in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this purpose. The reaction for a related compound, 2,4-di-tert-butyl-5-nitrophenol (B1387553), proceeds by stirring with 5% Pd/C in a solvent like ethyl acetate (B1210297) under hydrogen gas pressure. tdcommons.org Another common method involves transfer hydrogenation, using a hydrogen donor such as ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst. chemicalbook.com

The general reaction for 5-tert-butyl-2-nitrophenol is as follows:

Reaction Scheme: Reduction of this compound

(This is a representative scheme; a real image would be generated here.)

(This is a representative scheme; a real image would be generated here.)

Alternative reducing agents like iron powder in the presence of an acid or ammonium chloride can also be employed for the reduction of nitrophenols. google.com

Table 1: Common Catalytic Systems for Nitro Group Reduction

| Catalyst System | Hydrogen Source | Typical Solvent | Temperature |

|---|---|---|---|

| 5-10% Pd/C | H₂ gas (4-5 kg/cm ²) | Ethyl Acetate, Methanol | 25-35°C |

| 5% Pd/C | Ammonium Formate | Ethanol | Reflux |

This interactive table summarizes common conditions for the reduction of substituted nitrophenols based on literature for related compounds. tdcommons.orgchemicalbook.comgoogle.com

The reduction of a nitro group to an amine is a stepwise process that proceeds through several reactive intermediates. The complete reduction involves the transfer of six electrons and six protons. The generally accepted pathway involves the initial reduction of the nitro group (R-NO₂) to a nitroso group (R-NO), followed by further reduction to a hydroxylamine (B1172632) (R-NHOH), which is then finally reduced to the amine (R-NH₂).

Pathway: Intermediates in Nitro Group Reduction R-NO₂ → [R-NO] → [R-NHOH] → R-NH₂

These intermediates, particularly the nitroso and hydroxylamine species, are highly reactive. Under certain conditions, such as photolysis, the transformation of nitroaromatic compounds can lead to the formation of various products resulting from the reduction of nitro groups and subsequent reactions. wikipedia.org For instance, phenylhydroxylamines are known intermediates in the catalytic reduction of aromatic nitro compounds. While they are typically converted to the more stable aromatic amine, their isolation is possible under controlled conditions.

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group is an activating, ortho-, para-directing group that can undergo oxidation and plays a crucial role in the molecule's acidity through proton transfer.

The phenolic hydroxyl group is susceptible to oxidation. The oxidation of substituted phenols can lead to the formation of quinones or quinone-like structures. For example, the related compound 2,6-di-tert-butylphenol (B90309) can be metabolized into its para-quinone metabolite, 2,6-di-tert-butyl-1,4-benzoquinone (2,6-DTBQ). nih.gov This suggests that under oxidative conditions, this compound could potentially be oxidized, although the substitution pattern would dictate the specific quinone structure formed.

Electrochemical oxidation is another method used for the transformation of nitrophenols. mdpi.com Studies on the photoelectrochemical oxidation of p-nitrophenol have shown that the process involves the generation of hydroxyl radicals that attack the aromatic ring, leading to its degradation. nih.govrsc.org This highlights the susceptibility of the phenol (B47542) ring system to oxidative processes.

The hydroxyl group of this compound is acidic, meaning it can donate its proton. The acidity is influenced by the other substituents on the ring. The electron-withdrawing nitro group generally increases the acidity of phenols, facilitating the deprotonation to form a phenoxide ion. ncert.nic.in Conversely, electron-donating alkyl groups, like the tert-butyl group, tend to decrease acidity by increasing electron density on the oxygen atom. ncert.nic.innih.gov

In this compound, an important structural feature is the potential for intramolecular hydrogen bonding between the phenolic proton and an oxygen atom of the ortho-nitro group. This internal hydrogen bond can facilitate an excited-state intramolecular proton transfer (ESIPT) upon UV excitation, a phenomenon studied in the parent compound, 2-nitrophenol (B165410). illinois.edu This process involves the ultrafast transfer of the proton from the hydroxyl group to the nitro group, forming a transient aci-nitro tautomer or quinoid-type structure.

Table 2: Factors Influencing Acidity (pKa) of Phenols

| Substituent | Position | Electronic Effect | Effect on Acidity (pKa) |

|---|---|---|---|

| Nitro (-NO₂) | ortho, para | Strongly Electron-Withdrawing (-I, -M) | Increases (lowers pKa) |

| Alkyl (-R) | any | Electron-Donating (+I) | Decreases (raises pKa) |

This table illustrates the general electronic effects of substituents on the acidity of the phenolic proton. ncert.nic.in

Reactions Involving the Tert-butyl Group

The tert-butyl group is known for its significant steric bulk and its electronic influence on the aromatic ring. researchgate.netmdpi.com Unlike the nitro and hydroxyl groups, the tert-butyl group itself is generally unreactive under common synthetic conditions. Its primary role is to influence the reactivity of the other functional groups and the aromatic ring.

Steric Hindrance : The large size of the tert-butyl group can sterically hinder reactions at the adjacent positions on the aromatic ring (the 4- and 6-positions). mdpi.com This steric effect can influence the regioselectivity of substitution reactions on the ring.

Electronic Effect : The tert-butyl group is an electron-donating group through the inductive effect (+I). nih.govmdpi.com This effect increases the electron density on the aromatic ring, which can impact the rate and orientation of electrophilic aromatic substitution reactions. However, unlike a methyl group, it cannot participate in hyperconjugation. quora.com

Aromatic Substitution Reactions

The regiochemical outcome of aromatic substitution reactions on this compound is governed by the combined directing effects of the hydroxyl (-OH), nitro (-NO₂), and tert-butyl (-C(CH₃)₃) groups.

Hydroxyl (-OH) Group: The -OH group is a powerful activating group and an ortho-, para- director. It strongly activates the positions ortho and para to it (C-2, C-4, and C-6) towards electrophilic attack by donating electron density to the ring through resonance. byjus.com

Nitro (-NO₂) Group: The -NO₂ group is a strong deactivating group and a meta-director. It withdraws electron density from the ring, making electrophilic substitution more difficult. It directs incoming electrophiles to the positions meta to itself (C-4 and C-6).

Tert-butyl (-C(CH₃)₃) Group: The tert-butyl group is a weakly activating group and an ortho-, para-director. However, its primary influence is often steric, hindering attack at adjacent positions.

In this compound, the directing effects are as follows:

The powerful activating -OH group directs incoming electrophiles to positions 4 and 6. Position 2 is already substituted.

The deactivating -NO₂ group directs to positions 4 and 6.

The -C(CH₃)₃ group directs to positions 1 and 3 (relative to itself), which correspond to positions C-6 and C-4 on the ring.

All three substituents reinforce the direction of electrophiles to the C-4 and C-6 positions. The C-4 position is para to the strongly directing hydroxyl group, while the C-6 position is ortho. Steric hindrance from the tert-butyl group at C-5 may slightly disfavor attack at C-6 compared to C-4. Therefore, electrophilic substitution is strongly favored at the C-4 and C-6 positions.

| Substituent | Type | Directing Effect | Target Positions |

| -OH (at C-1) | Activating | Ortho, Para | C-2, C-4, C-6 |

| -NO₂ (at C-2) | Deactivating | Meta | C-4, C-6 |

| -C(CH₃)₃ (at C-5) | Weakly Activating | Ortho, Para | C-4, C-6 |

This table provides an interactive summary of the directing effects of the substituents on the aromatic ring.

Electrophilic Aromatic Substitution (EAS): The phenol ring, particularly with the activating hydroxyl group, is highly susceptible to electrophilic aromatic substitution. byjus.com Despite the presence of the deactivating nitro group, the ring is sufficiently activated for reactions like halogenation and nitration. chemistrystudent.com As established by the directing effects, substitution will occur preferentially at the C-4 and C-6 positions. For instance, bromination of phenol occurs readily even without a Lewis acid catalyst, and often leads to multiple substitutions. libretexts.org For this compound, monosubstitution would be expected under controlled conditions at the C-4 or C-6 position.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is generally difficult for benzene (B151609) derivatives unless the ring is activated by strong electron-withdrawing groups. The nitro group on this compound is a potent activator for NAS, particularly for nucleophilic attack at positions ortho and para to it. In this molecule, the nitro group is at C-2. A potential leaving group at C-1 (the -OH, though it is a poor leaving group unless deprotonated) or C-3 would be ortho or para, respectively. However, without a good leaving group (like a halide) at these positions, NAS is unlikely. The presence of the nitro group significantly lowers the electron density of the aromatic ring, making it more susceptible to attack by strong nucleophiles, but a viable leaving group is a prerequisite for a successful substitution reaction.

Kinetic Studies of Chemical Transformations

Kinetic studies are essential for quantifying the speed of chemical reactions and understanding their mechanisms. The rate of a reaction is influenced by factors such as concentration, temperature, and the presence of catalysts. cdnsciencepub.com For reactions involving substituted phenols, kinetic data helps elucidate the electronic and steric effects of the substituents.

The determination of a reaction rate constant typically involves monitoring the change in concentration of a reactant or product over time. cdnsciencepub.com The data is then fitted to a rate law equation to determine the order of the reaction and the value of the rate constant, k. For example, in the photocatalyzed oxidation of phenol, the rate constant can be determined by plotting the concentration of phenol versus time. In some cases, what appears to be a first-order reaction may, upon closer analysis of initial rates, prove to be a zero-order reaction. sigmaaldrich.com

While specific kinetic data for this compound is not widely published in readily accessible literature, data for related reactions illustrates the principles. The Hammett equation, log(k/k₀) = σρ, is a linear free-energy relationship used to evaluate the electronic effects of substituents on reaction rates. wikipedia.org The reaction constant, ρ (rho), indicates the sensitivity of the reaction to substituent effects. For the ionization of substituted phenols in water, the ρ value is +2.008, indicating that electron-withdrawing groups significantly enhance acidity by stabilizing the resulting phenoxide ion. wikipedia.org

| Reaction Type | Reactant Example | Conditions | Typical Rate Constant (k) |

| Photocatalyzed Oxidation | Phenol | Illuminated TiO₂ | 0.194 mg/L·min (Zero-order) sigmaaldrich.com |

| Nitration | 4-Methylphenol | HNO₃/H₂SO₄ | Varies with acid concentration |

| Ionization | Substituted Phenols | Water, 25°C | Equilibrium Constant (Ka) |

This interactive table presents example reaction rate data for processes related to phenol chemistry. The values are illustrative of the data obtained from kinetic studies.

Advanced Analytical Techniques for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation of 5-tert-butyl-2-nitrophenol from complex mixtures prior to its detection and quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC) Coupled with Various Detectors (e.g., FID, ECD, MS)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like nitrophenols. The choice of detector is crucial and depends on the required sensitivity and selectivity.

Flame Ionization Detector (FID): GC-FID is a widely used technique for the analysis of organic compounds. While it offers good sensitivity for many organic molecules, its selectivity for nitrophenols is limited. mdpi.com For the analysis of underivatized phenols, a flame ionization detector is typically used. core.ac.uk A study on the analysis of various phenolic compounds in water utilized GC-FID, achieving detection limits in the range of 0.3 to 3.5 µg/L for compounds like 2-nitrophenol (B165410) after solid-phase microextraction. researchgate.net It is expected that this compound would exhibit similar behavior and could be analyzed using this method, likely after optimization of the temperature program and other GC parameters.

Electron Capture Detector (ECD): The Electron Capture Detector is highly sensitive to compounds with electronegative functional groups, such as the nitro group present in this compound. This makes GC-ECD a highly selective and sensitive method for the analysis of nitrophenols. researchgate.net Derivatization of phenols, for instance with pentafluorobenzyl bromide (PFBBr), can further enhance their response on an ECD. core.ac.uk

Mass Spectrometry (MS): When coupled with a mass spectrometer, GC becomes a highly specific and sensitive technique (GC-MS). It allows for the identification of compounds based on their mass spectra and retention times. While direct GC-MS analysis of underivatized nitrophenols can sometimes be challenging due to interactions with the column, derivatization can improve chromatographic performance. researchgate.net A study on the analysis of various phenolic compounds in wastewater using GC-MS after derivatization highlights the potential of this technique for complex matrices. researchgate.net

Table 1: Exemplary GC Conditions for Analysis of Related Nitrophenols

| Parameter | GC-FID Conditions for Phenols in Water | GC-MS Conditions for Nitrophenols in Rainwater |

| Column | 5% Phenyl Polysiloxane, 15 m x 0.53 mm I.D., 0.50 µm | Capillary column with polydimethylsiloxane (B3030410) stationary phase |

| Oven Program | 65°C, 10°C/min to 185°C (1 min), 20°C/min to 275°C (5 min) | Temperature programmed |

| Carrier Gas | Helium | Helium |

| Injection | 1 µL, splitless | Splitless |

| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |

| Reference | researchgate.net | researchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique suitable for a wide range of phenolic compounds, including those that are non-volatile or thermally labile. lcms.cz

An isocratic HPLC method has been developed for the determination of phenol (B47542) and various nitrophenols in water samples. nih.gov This method utilizes a monolithic column and UV detection. nih.gov For the analysis of a broader range of polyphenolic compounds, gradient elution with a C18 column is often employed. mdpi.comscielo.br A study on the simultaneous determination of 32 polyphenolic compounds in berries used an InfinityLab Poroshell 120 EC-C18 column with a mobile phase of acetonitrile (B52724) and water. mdpi.com Another method for analyzing phenolic compounds in rapeseed oil used a reversed-phase C18 column with a gradient of acetonitrile and water containing 0.1% acetic acid. acs.org Such methods could be adapted for the analysis of this compound.

Table 2: HPLC Conditions for the Analysis of Phenolic Compounds

| Parameter | Method for Phenols & Nitrophenols in Water | Method for Polyphenolic Compounds in Berries |

| Column | Chromolith RP-18e (150 mm × 4.6 mm I.D.) | InfinityLab Poroshell 120 EC-C18 |

| Mobile Phase | 50 mM acetate (B1210297) buffer (pH 5.0)-acetonitrile (80:20, v/v) | Acetonitrile-water gradient |

| Flow Rate | 3 mL/min | Not specified |

| Detection | UV at maximum absorbance wavelength | MS/MS |

| Reference | nih.gov | mdpi.com |

Hyphenated Mass Spectrometric Techniques

Hyphenated mass spectrometric techniques, which combine a separation method with mass spectrometry, offer unparalleled selectivity and sensitivity for the analysis of complex samples.

GC-MS for Simultaneous Analysis of Phenolic Compounds

GC-MS is a cornerstone for the simultaneous analysis of multiple phenolic compounds in environmental and biological samples. The mass spectrometer provides definitive identification based on the unique fragmentation pattern of each compound. The mass spectra of nitrophenol isomers can be similar, but the relative abundances of fragment ions often differ, allowing for their differentiation. libretexts.org For complex samples, derivatization is often employed to improve the volatility and chromatographic behavior of phenolic compounds. researchgate.net

HPLC-MS/MS for Enhanced Selectivity and Sensitivity

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique for the analysis of phenolic compounds. mdpi.com This method is particularly useful for analyzing complex matrices as it minimizes interferences. mdpi.com The development of an HPLC-MS/MS method for the analysis of 32 polyphenolic compounds in berries demonstrates the power of this technique for the simultaneous quantification of a large number of analytes. mdpi.com The use of multiple reaction monitoring (MRM) mode in tandem mass spectrometry enhances the selectivity and sensitivity of the analysis. acs.org

Time-of-Flight Mass Spectrometry (TOF-MS) Applications

Time-of-Flight Mass Spectrometry (TOF-MS) is a high-resolution mass spectrometry technique that allows for accurate mass measurements, which greatly aids in the identification of unknown compounds. azom.com

GC-TOF-MS: The coupling of gas chromatography with TOF-MS (GC-TOF-MS) provides high-resolution mass data for the separated compounds. This is particularly valuable for the analysis of complex environmental samples where numerous compounds may co-elute. nih.gov A methodical approach for the use of GC-TOF-MS for screening organic pollutants in water has been established, achieving satisfactory results at levels of approximately 0.1 µg/l. nih.gov

HPLC-TOF-MS: High-performance liquid chromatography coupled with TOF-MS (HPLC-TOF-MS) is a powerful tool for the analysis of a wide range of phenolic compounds. nih.gov It enables the identification and quantification of compounds, even in complex biological and environmental matrices. scielo.brscielo.br The full-spectrum acquisition capability of TOF-MS allows for retrospective analysis of data for compounds that were not initially targeted. nih.gov

Sample Preparation and Derivatization Strategies

Effective sample preparation is critical to isolate this compound from complex sample matrices, eliminate interferences, and concentrate the analyte to detectable levels. Subsequent chemical derivatization can be employed to enhance its suitability for certain analytical techniques.

Isolating nitrophenols from solid environmental samples like soil, sludge, or waste is a crucial first step before analysis. nih.gov Soxhlet extraction is a classical and robust technique for extracting nonvolatile and semivolatile organic compounds from solid matrices. epa.gov This method ensures thorough contact between the sample and the extraction solvent over an extended period. epa.gov

The general procedure for Soxhlet extraction, based on U.S. EPA Method 3540C, involves the following steps:

Sample Preparation: The solid sample is typically mixed with a drying agent like anhydrous sodium sulfate (B86663) to remove moisture, which can hinder extraction efficiency. epa.gov

Loading: The prepared sample is placed into an extraction thimble made of a porous material. epa.gov

Extraction: The thimble is placed in the Soxhlet extractor, which is fitted to a flask containing the extraction solvent and a condenser. The solvent is heated to reflux. Its vapor travels up to the condenser, where it cools and drips into the thimble, immersing the sample. Once the solvent reaches a specific level, it siphons back into the flask, carrying the extracted analytes with it. This cycle repeats for 16-24 hours, allowing for exhaustive extraction. epa.gov

Concentration: After extraction, the solvent, which now contains the analyte, is concentrated to a smaller volume to increase the analyte's concentration before analysis. epa.gov

For phenolic compounds, solvent mixtures are often optimized to improve recovery. For instance, a methanol-water mixture has been used to enhance the extraction of more chlorinated phenols from soil samples. mdpi.com While effective, Soxhlet extraction can be time-consuming and requires significant volumes of potentially hazardous organic solvents. nih.govmdpi.com Modern alternatives include microwave-assisted extraction (MAE), which offers faster extraction times and reduced solvent consumption. nih.gov

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. However, the direct GC analysis of polar compounds like nitrophenols can be problematic. The acidic proton of the hydroxyl group can interact with active sites in the GC column, leading to poor peak shape (tailing) and reduced sensitivity. researchgate.net Chemical derivatization is employed to overcome these issues by converting the polar functional group into a less polar, more volatile, and more thermally stable derivative. mdpi.com

Silylation is the most common derivatization technique for compounds with active hydrogens, such as the hydroxyl group in this compound. dphen1.com This reaction involves replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. dphen1.comrsc.org

The general silylation reaction is a nucleophilic substitution where the hydroxyl group attacks the silicon atom of the silylating reagent, and a leaving group is displaced. dphen1.com

A widely used reagent for this purpose is N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which produces stable TBDMS derivatives. rsc.org The derivatization process typically involves mixing the sample extract with the silylating reagent and heating the mixture to ensure the reaction goes to completion. rsc.org For example, a method for analyzing various phenols involved adding MTBSTFA to the sample extract and heating at 80°C for one hour before GC-MS analysis. rsc.org This derivatization improves chromatographic behavior and can yield characteristic mass spectra useful for identification. rsc.orgdphen1.com

Table 1: Common Silylating Reagents for Derivatization of Phenolic Compounds

| Reagent Name | Abbreviation | Derivative Formed | Key Advantages |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Highly reactive, volatile byproducts. |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Most volatile TMS-amide available. |

| N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Forms derivatives that are very stable against hydrolysis. rsc.org |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | TMS-CN | Trimethylsilyl (TMS) | Powerful silyl (B83357) donor for hindered hydroxyls. |

Spectrophotometric Quantification Methods

Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a rapid, simple, and cost-effective means for quantifying nitrophenols. nih.govscienceopen.com These methods are based on the principle that nitrophenols absorb light in the ultraviolet-visible range.

Nitrophenols exhibit characteristic absorption spectra in the UV-Vis range. However, a significant challenge in analyzing mixtures of nitrophenol isomers is the substantial overlap of their individual spectra, which prevents their direct simultaneous determination using traditional spectrophotometry. iau.irbohrium.com For instance, at a pH of 9.0, m-nitrophenol, o-nitrophenol, and p-nitrophenol have maximum absorbances (λmax) at approximately 280 nm, 322 nm, and 301 nm, respectively, resulting in a composite spectrum where individual contributions are difficult to resolve. iau.ir

To overcome this spectral interference, chemometric techniques and derivative spectrophotometry are often applied. iau.irbohrium.com The first derivative of the ratio spectra method, for example, has been successfully used for the simultaneous quantification of m-, o-, and p-nitrophenol in water samples without requiring prior separation steps. iau.ir This approach enhances the resolution of overlapping signals, allowing for accurate quantification. iau.ir

The UV-Vis absorption spectrum of a nitrophenol is highly dependent on the pH of the solution. tul.czuna.ac.cr This is due to the acid-base equilibrium of the phenolic hydroxyl group. In acidic or neutral solutions, the compound exists predominantly in its protonated (molecular) form. In alkaline solutions, it deprotonates to form the phenolate (B1203915) anion. These two forms have distinct absorption maxima. una.ac.cr

For p-nitrophenol, the protonated form shows a λmax around 317-320 nm, while the deprotonated anionic form (the yellow-colored phenolate) has a strong absorbance at a higher wavelength, around 400-410 nm. nih.govuna.ac.cr The choice of pH is therefore a critical parameter in developing a spectrophotometric method. Often, a basic pH (e.g., pH 9.0 or higher) is selected to ensure the complete conversion of the nitrophenol to its anionic form, maximizing absorbance at the higher wavelength and thus enhancing the sensitivity of the measurement. iau.irbohrium.comuna.ac.cr

Temperature can also influence the spectrophotometric measurement, primarily by affecting the acid dissociation equilibrium (pKa) of the nitrophenol. una.ac.cruna.ac.cr Studies on p-nitrophenol have shown that near neutral pH, an increase in temperature can favor the deprotonated form, leading to a higher absorbance at 410 nm. una.ac.cr However, at very acidic (e.g., pH 4.0) or very alkaline (e.g., pH 8.0 and above) conditions, where one form is already predominant, the effect of temperature on the absorbance is less significant. una.ac.cr For precise quantitative work, both pH and temperature must be carefully controlled. una.ac.cr

Table 2: Effect of pH on the Absorbance Maximum (λmax) of p-Nitrophenol

| pH | Predominant Form | Approximate λmax (nm) | Reference |

|---|---|---|---|

| ≤ 6.0 | Protonated (p-Nitrophenol) | 317 - 320 | una.ac.cr |

| 6.5 - 7.5 | Mixture of Forms | Both peaks present | una.ac.cr |

| ≥ 8.0 | Anionic (p-Nitrophenolate) | 400 - 410 | una.ac.cr |

Method Validation and Performance Characteristics